molecular formula C18H18N2O5 B2672116 N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-phenyloxalamide CAS No. 2034568-80-2

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-phenyloxalamide

Cat. No. B2672116
CAS RN: 2034568-80-2
M. Wt: 342.351
InChI Key: CSBAHHJAPHMBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an oxalamide derivative with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Oxalamides are a class of compounds that contain a functional group with the general structure R-C(O)NHC(O)-R’, where R and R’ are organic groups. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a type of heterocyclic compound, which contains a benzene ring fused to a 1,4-dioxin ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of oxalamides include their ability to form hydrogen bonds, which can affect their solubility and reactivity .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been synthesized as a possible therapeutic agent for Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The synthesized molecules were studied to assess their possible therapeutic effect on Alzheimer’s disease .

Antibacterial Agents

The compound has been synthesized as a potent antibacterial agent . The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides . These synthesized derivatives were screened for their antibacterial potential .

Enzyme Inhibitors

The synthesized derivatives of the compound have been found to exhibit moderate inhibitory activity against the lipoxygenase enzyme . This enzyme plays a crucial role in the metabolism of arachidonic acid, a key inflammatory mediator.

Antiviral Medications

Sulfonamides, which are medicinally active compounds known as inhibitors of proteases, can be used in antiviral medications . The compound, being a sulfonamide derivative, could potentially be used in the development of antiviral drugs .

Antimigraine Medications

Sulfonamides can also be used in antimigraine medications . Given the compound’s sulfonamide structure, it could potentially be used in the development of new antimigraine drugs .

Antidiuretic Medications

Sulfonamides are used in antidiuretic medications . The compound, being a sulfonamide derivative, could potentially be used in the development of antidiuretic drugs .

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-14(12-6-7-15-16(10-12)25-9-8-24-15)11-19-17(22)18(23)20-13-4-2-1-3-5-13/h1-7,10,14,21H,8-9,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBAHHJAPHMBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-phenyloxalamide

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